(2S)-N-[(2S)-1-[[2-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]-2-[[(E)-3-(4-nitrophenyl)prop-2-enoyl]amino]butanediamide
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Overview
Description
The compound (2S)-N-[(2S)-1-[[2-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]-2-[[(E)-3-(4-nitrophenyl)prop-2-enoyl]amino]butanediamide is a complex organic molecule with potential applications in various scientific fields. This compound features multiple functional groups, including amides, amino acids, and nitro groups, which contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-N-[(2S)-1-[[2-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]-2-[[(E)-3-(4-nitrophenyl)prop-2-enoyl]amino]butanediamide typically involves multi-step organic synthesis. The process begins with the preparation of the individual amino acid derivatives, followed by their sequential coupling using peptide bond formation reactions. Key reagents include coupling agents such as dicyclohexylcarbodiimide and N-hydroxysuccinimide, which facilitate the formation of amide bonds under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve automated peptide synthesizers, which allow for the efficient and scalable synthesis of complex peptides. These machines use solid-phase synthesis techniques, where the growing peptide chain is anchored to a solid resin, allowing for easy purification and handling.
Chemical Reactions Analysis
Types of Reactions
The compound undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas and a palladium catalyst.
Reduction: The amide bonds can be hydrolyzed under acidic or basic conditions to yield the corresponding amino acids.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Hydrochloric acid, sodium hydroxide.
Substitution: Nitric acid, sulfuric acid, halogens.
Major Products
Oxidation: Amino derivatives.
Reduction: Free amino acids.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a model peptide for studying peptide bond formation and cleavage. It serves as a substrate for enzymatic reactions and helps in understanding the mechanisms of proteases and peptidases.
Biology
In biology, the compound is used to study protein-protein interactions and the role of specific amino acid sequences in biological processes. It is also employed in the development of peptide-based drugs and therapeutic agents.
Medicine
In medicine, the compound has potential applications in drug design and development. Its ability to interact with specific molecular targets makes it a candidate for the treatment of various diseases, including cancer and infectious diseases.
Industry
In the industrial sector, the compound is used in the production of peptide-based materials and as a building block for the synthesis of more complex molecules.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets, such as enzymes and receptors. The presence of multiple functional groups allows it to form hydrogen bonds, electrostatic interactions, and hydrophobic interactions with its targets. These interactions can modulate the activity of enzymes, inhibit or activate receptors, and influence cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- (2S)-N-[(2S)-1-[[2-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]-2-[[(E)-3-(4-nitrophenyl)prop-2-enoyl]amino]butanediamide
- This compound
Uniqueness
The uniqueness of this compound lies in its specific amino acid sequence and the presence of a nitro group, which imparts distinct chemical reactivity and biological activity. Compared to other similar peptides, this compound exhibits enhanced stability and specificity in its interactions with molecular targets.
Properties
Molecular Formula |
C30H37N7O8 |
---|---|
Molecular Weight |
623.7 g/mol |
IUPAC Name |
(2S)-N-[(2S)-1-[[2-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]-2-[[(E)-3-(4-nitrophenyl)prop-2-enoyl]amino]butanediamide |
InChI |
InChI=1S/C30H37N7O8/c1-18(2)14-22(28(32)41)34-27(40)17-33-29(42)23(15-20-6-4-3-5-7-20)36-30(43)24(16-25(31)38)35-26(39)13-10-19-8-11-21(12-9-19)37(44)45/h3-13,18,22-24H,14-17H2,1-2H3,(H2,31,38)(H2,32,41)(H,33,42)(H,34,40)(H,35,39)(H,36,43)/b13-10+/t22-,23-,24-/m0/s1 |
InChI Key |
LDRLNCCZHVTZSM-JSLJLJFDSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N)NC(=O)CNC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC(=O)N)NC(=O)/C=C/C2=CC=C(C=C2)[N+](=O)[O-] |
Canonical SMILES |
CC(C)CC(C(=O)N)NC(=O)CNC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC(=O)N)NC(=O)C=CC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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